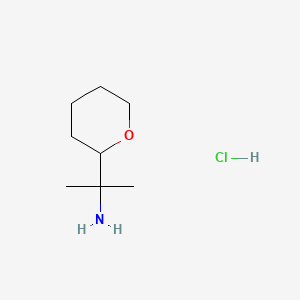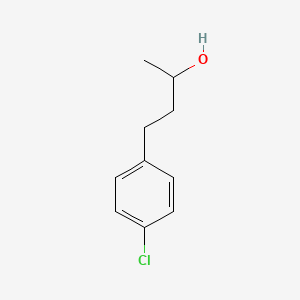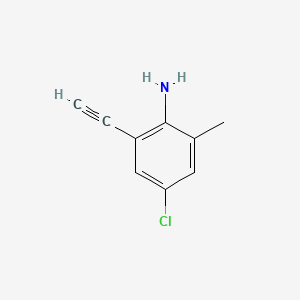
4-Chloro-2-ethynyl-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethynyl-6-methylaniline is an organic compound with the molecular formula C9H8ClN It is a derivative of aniline, featuring a chloro group at the 4-position, an ethynyl group at the 2-position, and a methyl group at the 6-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-6-methylaniline can be achieved through several synthetic routes. One common method involves the halogenation of 2-ethynyl-6-methylaniline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the Sonogashira coupling reaction, where 4-chloro-2-iodoaniline is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is performed under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation or coupling reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethynyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-ethynyl-6-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethynyl-6-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro group may enhance the compound’s binding affinity to specific targets, while the methyl group can influence its overall hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-4-methylaniline: Lacks the chloro group, which may affect its binding affinity to molecular targets.
4-Chloro-2-ethynylaniline: Lacks the methyl group, potentially altering its hydrophobicity and biological activity.
Uniqueness
4-Chloro-2-ethynyl-6-methylaniline is unique due to the presence of all three functional groups (chloro, ethynyl, and methyl) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
4-chloro-2-ethynyl-6-methylaniline |
InChI |
InChI=1S/C9H8ClN/c1-3-7-5-8(10)4-6(2)9(7)11/h1,4-5H,11H2,2H3 |
InChI Key |
JUKPMYPDEUEUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


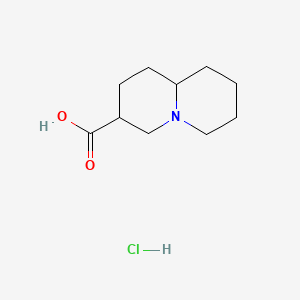
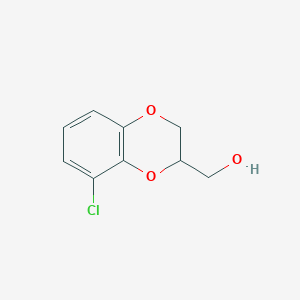
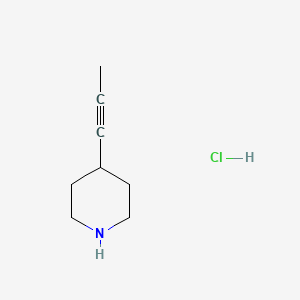

![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
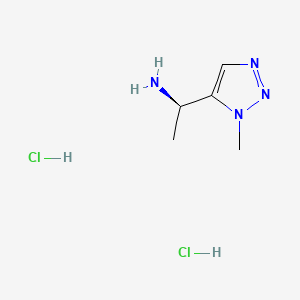
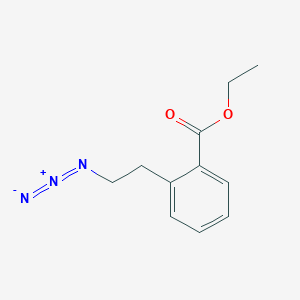
![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
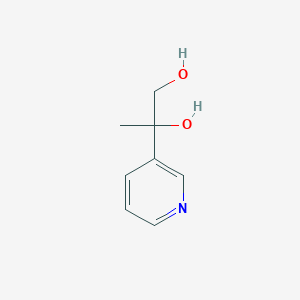
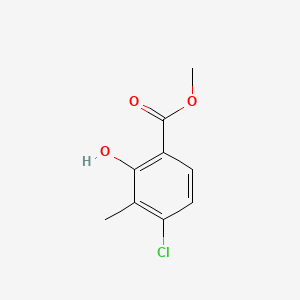
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
